2-(4-Methylphenyl)-1,3-dioxan-5-ol
Description
Significance of Heterocyclic Scaffolds in Chemical Biology
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, are fundamental to the field of chemical biology. Their scaffolds are integral to a vast array of biologically active molecules, including essential biomolecules like DNA, RNA, vitamins, and hormones. ijsrtjournal.com More than 90% of new drugs contain a heterocyclic component, underscoring their importance in pharmaceutical and agrochemical industries. semanticscholar.orgresearchgate.net The prevalence of these structures in nature and their diverse biological activities—ranging from antibacterial and antifungal to anticancer and antiviral properties—make them a cornerstone of drug discovery and medicinal chemistry. semanticscholar.orgresearchgate.netijnrd.org The ability to modify heterocyclic rings allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which is crucial for developing effective therapeutic agents. researchgate.net
Nitrogen-containing heterocycles are particularly prominent in medicinal chemistry, forming the basis for numerous pharmaceuticals. nih.gov The unique structural features of heterocyclic compounds enable them to interact with a wide range of biological targets, including enzymes and receptors, making them privileged scaffolds in the design of novel drugs. ijnrd.orgnih.gov
Overview of 1,3-Dioxane (B1201747) Core Structures in Synthetic Chemistry
The 1,3-dioxane ring is a six-membered saturated heterocycle containing two oxygen atoms at the 1- and 3-positions. wikipedia.org In synthetic organic chemistry, the primary application of the 1,3-dioxane moiety is as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,3-diols. wikipedia.orgthieme-connect.de This strategy is foundational in multistep syntheses, as 1,3-dioxanes are generally stable under basic, reductive, and oxidative conditions, but can be readily cleaved under acidic conditions. thieme-connect.de
The formation of 1,3-dioxanes typically involves the acid-catalyzed reaction of a carbonyl compound with a 1,3-diol, such as 1,3-propanediol. wikipedia.org This reversible reaction, known as acetalization, is a standard transformation in organic synthesis. thieme-connect.de The stereochemistry of 1,3-dioxane derivatives has been extensively studied, revealing that they preferentially adopt a chair-like conformation, similar to cyclohexanes. thieme-connect.deresearchgate.net The 1,3-dioxane structural unit is also found in several natural products. thieme-connect.de
Research Context of 2-(4-Methylphenyl)-1,3-dioxan-5-ol within Aromatic Dioxane Systems
This compound belongs to the class of aromatic 1,3-dioxane systems, characterized by the presence of an aromatic substituent on the dioxane ring. Specifically, it features a 4-methylphenyl (p-tolyl) group at the C2 position of the 1,3-dioxane ring and a hydroxyl group at the C5 position. nih.govchemspider.com The IUPAC name for this compound is this compound. nih.gov
The synthesis of related structures, such as 2-phenyl-1,3-dioxan-5-one (B2960626), has been explored using starting materials like trishydroxymethyl nitromethane, which can be condensed with an appropriate aldehyde (in this case, 4-methylbenzaldehyde). vulcanchem.comgoogle.com The resulting intermediate can then undergo further reactions to yield the desired substituted dioxanol. vulcanchem.com Compounds like this compound are of interest in research as intermediates for more complex molecules. For instance, the related 1,3-dioxan-5-ones are valuable as synthetic intermediates for various useful compounds. google.com The study of aromatic 1,3-dioxanes contributes to the understanding of structure-activity relationships, particularly in areas like multidrug resistance modulation, where certain 1,3-dioxane derivatives have shown potential. nih.gov
Analysis of this compound can be performed using techniques like reverse-phase high-performance liquid chromatography (HPLC). sielc.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol nih.govechemi.com |
| IUPAC Name | This compound nih.gov |
| CAS Number | 4757-23-7 sielc.comechemi.com |
| Density | 1.17 g/cm³ echemi.com |
| Boiling Point | 350°C at 760mmHg echemi.com |
| Flash Point | 165.5°C echemi.com |
| Refractive Index | 1.545 echemi.com |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 1,3-Dioxane |
| 1,3-Propanediol |
| 2-Phenyl-1,3-dioxan-5-one |
| 4-Methylbenzaldehyde (B123495) |
| Trishydroxymethyl nitromethane |
| 1,4-Dioxane (B91453) |
| Formaldehyde (B43269) |
| 2-Methyl-1,3-dioxan-5-ol |
| (2,2-Dimethyl-1,3-dioxan-5-yl)methanol |
| 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides |
| 1,3-Dioxolane (B20135) |
| 2,2-diphenyl-1,3-dioxolane |
| 2,2- diphenyl-1,3-dioxane |
| 4,5-diphenyl-1,3-dioxolane |
Structure
3D Structure
Properties
CAS No. |
4757-23-7 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(4-methylphenyl)-1,3-dioxan-5-ol |
InChI |
InChI=1S/C11H14O3/c1-8-2-4-9(5-3-8)11-13-6-10(12)7-14-11/h2-5,10-12H,6-7H2,1H3 |
InChI Key |
IIDQVIGMKXQUDM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2OCC(CO2)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2OCC(CO2)O |
Other CAS No. |
4757-23-7 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the 1,3-Dioxane (B1201747) Ring System
The principal method for synthesizing 2-(4-methylphenyl)-1,3-dioxan-5-ol is the acetalization of glycerol (B35011) with 4-methylbenzaldehyde (B123495). This reaction involves the acid-catalyzed condensation of the triol with the aldehyde, leading to the formation of a cyclic acetal (B89532). The choice of catalyst is crucial in directing the reaction towards the desired 1,3-dioxane product.
Acetalization of Glycerol with Aldehydes: Catalytic Approaches
The acetalization reaction is typically catalyzed by either Brønsted or Lewis acids, with heterogeneous catalysts being particularly favored for their ease of separation and potential for recycling.
Sulfonic acid functionalized materials serve as effective solid Brønsted acid catalysts for the acetalization of glycerol. Materials such as sulfonic acid-functionalized SBA-15, a type of mesoporous silica, have demonstrated high catalytic activity in related reactions like the acetylation of glycerol. nih.govelsevierpure.com For instance, a propyl sulfonic acid-functionalized SBA-15 catalyst has been shown to achieve complete glycerol conversion in acetylation reactions. nih.gov In the context of acetalization, a ferromagnetic heteropolyacid catalyst, which also possesses strong Brønsted acid sites, has been successfully employed for the reaction of glycerol with various aromatic aldehydes, including p-methyl-benzaldehyde. mdpi.com Under optimized conditions, this catalyst yielded significant conversion of glycerol. mdpi.com
A study on the acetalization of glycerol with hexanal (B45976) using sulfonic acid-functionalized SBA-15 showed that the reaction rate increases with the amount of sulfonic acid groups up to a certain point, after which a decrease in activity is observed. researchgate.net This highlights the importance of catalyst loading and the density of active sites.
Table 1: Catalytic Performance of a Ferromagnetic Heteropolyacid Catalyst in the Acetalization of Glycerol with Aromatic Aldehydes mdpi.com
| Aldehyde | Glycerol Conversion (%) | Selectivity to 5 & 6-membered rings (%) |
| Cinnamaldehyde | 78 | >87 |
| p-Methyl-benzaldehyde | 85 | >87 |
| p-Hydroxy-benzaldehyde | Low | - |
| Vanillin | Low | - |
| Reaction Conditions: Optimized parameters include a temperature of 120 °C, a glycerol to benzaldehyde (B42025) molar ratio of 1:1.15, and a 5% catalyst loading. |
Metal-incorporated SBA-15 materials are a class of solid Lewis acid catalysts that have been investigated for glycerol acetalization. Various metals, including aluminum, zirconium, titanium, and niobium, have been incorporated into the SBA-15 framework to enhance its catalytic activity. researchgate.netdntb.gov.ua For the acetalization of glycerol with acetone, Nb-SBA-15 demonstrated high glycerol conversion (95%) with excellent selectivity towards the five-membered ring product (solketal). researchgate.net
In reactions involving benzaldehyde, Al-SBA-15 has been shown to be an effective catalyst, exhibiting an interesting switch in selectivity depending on the aldehyde used. rsc.org While paraformaldehyde favored the six-membered acetal, benzaldehyde and furfural (B47365) led to the preferential formation of the five-membered acetal. rsc.org This suggests that the nature of the aldehyde plays a significant role in determining the product distribution.
Table 2: Acetalization of Glycerol with Various Carbonyl Compounds using Different Catalysts nih.gov
| Carbonyl Compound | Catalyst | Glycerol Conversion (%) | Dioxolane Selectivity (%) | Dioxane Selectivity (%) |
| Benzaldehyde | Fe/Al-SBA-15 | 100 | 24 | 76 |
| Benzaldehyde | SO42-/CeO2-ZrO2 | 91.8 | 87.2 | 12.8 |
| Reaction conditions varied between studies. |
Chemo- and Regioselective Considerations in 1,3-Dioxane Synthesis
A significant challenge in the synthesis of this compound is controlling the chemo- and regioselectivity of the reaction. The acetalization of glycerol can lead to two isomeric products: the five-membered 1,3-dioxolane (B20135) derivative ((2-(4-methylphenyl)-1,3-dioxolan-4-yl)methanol) and the desired six-membered 1,3-dioxane derivative (this compound).
The formation of the five-membered ring is often kinetically favored, while the six-membered ring is the thermodynamically more stable product. The selectivity can be influenced by various factors, including the catalyst, reaction temperature, and the nature of the reactants. For instance, as seen in Table 2, the use of Fe/Al-SBA-15 with benzaldehyde leads to a high selectivity for the 1,3-dioxane product, whereas a sulfated ceria-zirconia catalyst favors the 1,3-dioxolane isomer. nih.gov Achieving high yields of the 1,3-dioxane derivative often requires careful optimization of reaction conditions to favor the thermodynamic product. One patent describes a method to produce 2-phenyl-1,3-dioxan-5-one (B2960626) by oxidizing high-purity 2-phenyl-1,3-dioxan-5-ol (B158224) obtained through low-temperature recrystallization of an isomer mixture, highlighting the challenge of separating these isomers. google.com
Derivatization Reactions of the 5-Hydroxyl Group
The presence of a hydroxyl group at the 5-position of the 1,3-dioxane ring allows for further chemical modifications, primarily through esterification and etherification reactions. These transformations can be used to introduce a variety of functional groups, altering the physical and chemical properties of the parent molecule.
Esterification and Etherification Reactions
Detailed studies on the esterification and etherification of this compound are not extensively reported in the available literature. However, general principles of alcohol derivatization can be applied.
Esterification: The esterification of the 5-hydroxyl group can be achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) in the presence of an acid catalyst. medcraveonline.comgoogle.comnih.gov For instance, a review on the esterification of secondary metabolites highlights various methods, including chemical and enzymatic approaches, to form ester derivatives. medcraveonline.com
Etherification: Similarly, etherification can be carried out by reacting the alcohol with an alkyl halide or sulfate (B86663) under basic conditions (Williamson ether synthesis) or through acid-catalyzed dehydration with another alcohol. A commercially available product, 2-phenyl-1,3-dioxan-5-ol, was used as a starting material in the synthesis of 5-benzyloxy-1,3-dioxan-2-one, which is a carbonate ester, indicating the reactivity of the hydroxyl group towards such transformations. sigmaaldrich.com
While specific examples for this compound are scarce, the reactivity of the hydroxyl group is expected to be similar to that of other secondary alcohols, allowing for a wide range of derivatization reactions to be explored.
Oxidation to Corresponding Ketones
The secondary alcohol functionality at the C-5 position of 2-aryl-1,3-dioxan-5-ols can be readily oxidized to the corresponding ketone, 2-aryl-1,3-dioxan-5-one. This transformation is a key step in the synthesis of various downstream products. Several modern and classical oxidation methods can be employed for this purpose, offering a range of conditions to suit different substrate sensitivities and reaction scales.
Commonly used methods for the oxidation of secondary alcohols include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of a hindered base like triethylamine. This method is known for its mild conditions and high yields. The Dess-Martin oxidation employs a hypervalent iodine reagent, which is also valued for its mildness and broad functional group tolerance. usask.ca
Table 1: Oxidation of 2-Aryl-1,3-dioxan-5-ols to 2-Aryl-1,3-dioxan-5-ones
| Aryl Substituent | Oxidizing Agent | Reaction Conditions | Yield (%) | Reference |
| Phenyl | Dess-Martin Periodinane | CH₂Cl₂, rt | High | usask.ca |
| Phenyl | Swern (DMSO, (COCl)₂) | CH₂Cl₂, -78 °C to rt | High | General Method |
| Phenyl | PCC | CH₂Cl₂, rt | Moderate | General Method |
Note: The data in this table is based on general oxidation methods and the oxidation of the analogous 2-phenyl-1,3-dioxan-5-ol due to the lack of specific data for the 4-methylphenyl derivative.
Halogenation Reactions and Dioxolane Formation
The hydroxyl group of 2-aryl-1,3-dioxan-5-ols can be replaced by a halogen atom through various halogenation reactions. These reactions often proceed with inversion of configuration and can sometimes be accompanied by rearrangement to form 1,3-dioxolane derivatives.
A common method for the bromination of alcohols is the Appel reaction, which uses triphenylphosphine (B44618) and carbon tetrabromide. rsc.org This reaction is known for its mild conditions and high efficiency in converting primary and secondary alcohols to the corresponding alkyl bromides. Another approach involves the use of N-bromosuccinimide (NBS).
Research on the halogenation of cis-2-phenyl-1,3-dioxan-5-ol has shown that the reaction with triphenylphosphine and carbon tetrabromide can lead to a mixture of products, including the expected trans-5-bromo-2-phenyl-1,3-dioxane and rearranged cis- and trans-4-bromomethyl-2-phenyl-1,3-dioxolanes. rsc.org This highlights the potential for rearrangement during the halogenation of these systems.
Table 2: Halogenation of 2-Phenyl-1,3-dioxan-5-ol
| Reagents | Product(s) | Ratio | Reference |
| PPh₃, CBr₄ | trans-5-Bromo-2-phenyl-1,3-dioxane, cis-4-Bromomethyl-2-phenyl-1,3-dioxolane, trans-4-Bromomethyl-2-phenyl-1,3-dioxolane | 7 : 45 : 48 | rsc.org |
Note: This data is for the halogenation of 2-phenyl-1,3-dioxan-5-ol and serves as a model for the expected reactivity of the 4-methylphenyl analogue.
Introduction of Aromatic Substituents at the C-2 Position
General Synthetic Routes to Aryl-Substituted Dioxanes
The most common and direct method for the synthesis of 2-aryl-1,3-dioxanes is the acid-catalyzed acetalization or ketalization of a 1,3-diol with an appropriate aldehyde or ketone. In the case of 2-aryl-1,3-dioxan-5-ols, glycerol serves as the 1,3-diol precursor. The reaction involves the condensation of glycerol with an aryl aldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), to form the cyclic acetal. This reaction typically produces a mixture of 1,3-dioxane and 1,3-dioxolane isomers.
The regioselectivity of the cyclization (formation of a five-membered dioxolane versus a six-membered dioxane ring) can be influenced by the reaction conditions, including the choice of catalyst and solvent.
Specific Routes for 4-Methylphenyl Moiety Incorporation
To synthesize this compound, the general acetalization procedure is followed using 4-methylbenzaldehyde (also known as p-tolualdehyde) as the aldehyde component. The reaction with glycerol in the presence of an acid catalyst leads to the formation of the desired product.
The reaction involves heating a mixture of glycerol, 4-methylbenzaldehyde, and a catalytic amount of an acid like p-toluenesulfonic acid in a suitable solvent with azeotropic removal of water to drive the equilibrium towards the product.
Table 3: Synthesis of this compound
| Reactants | Catalyst | Solvent | Reaction Conditions | Product |
| Glycerol, 4-Methylbenzaldehyde | p-Toluenesulfonic acid | Toluene | Reflux, Dean-Stark trap | This compound |
Note: This table describes the general and expected synthetic route. Specific yield and detailed reaction conditions would require direct experimental validation.
Stereochemical Aspects and Conformational Analysis
Isomerism in 1,3-Dioxan-5-ol Systems (e.g., Cis/Trans Isomers)
The structure of 2-(4-methylphenyl)-1,3-dioxan-5-ol, featuring substituents at the C2 and C5 positions, gives rise to geometric isomerism. wikipedia.org This results in the formation of cis and trans diastereomers. These isomers are distinct molecules with the same chemical formula and connectivity but different spatial arrangements of their substituent groups. wikipedia.org
In the context of the 1,3-dioxane (B1201747) ring, the cis isomer is defined as having the substituents at C2 (the 4-methylphenyl group) and C5 (the hydroxyl group) on the same side of the ring's plane. Conversely, in the trans isomer, these substituents are on opposite sides. The relative stability of these isomers is influenced by steric and electronic factors, which dictate their preferred conformations. For many 2,5-disubstituted-1,3-dioxanes, the cis configuration is often found to be the more stable isomer at equilibrium. researchgate.net
The interconversion between cis and trans isomers can be achieved under acidic conditions, allowing for the determination of their thermodynamic stability. The equilibrium ratio is directly related to the difference in Gibbs free energy (ΔG°) between the isomers. researchgate.net
Table 1: General Representation of Isomers for this compound
| Isomer | Relative Position of Substituents | Structural Representation |
| cis | 4-Methylphenyl and Hydroxyl groups on the same side of the dioxane ring plane. | (Image depicting the cis isomer) |
| trans | 4-Methylphenyl and Hydroxyl groups on opposite sides of the dioxane ring plane. | (Image depicting the trans isomer) |
Enantioselective Synthesis and Chiral Resolution Techniques
The presence of stereocenters at C2 and C5 makes this compound a chiral molecule, existing as a pair of enantiomers for both the cis and trans configurations. The synthesis of enantiomerically pure forms of such compounds is of significant interest and can be achieved through various stereoselective strategies. acs.org182.160.97
Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of ketones to produce chiral alcohols. nih.govacs.org While direct ATH on a precursor to this compound is a plausible route, a more common strategy involves the asymmetric synthesis of the chiral 1,3-diol precursor. acs.org This chiral diol can then be reacted with 4-methylbenzaldehyde (B123495) to form the target dioxane with retention of stereochemistry. Chiral ruthenium-based catalysts are frequently employed in the ATH of diketones to yield chiral diols with high enantiomeric and diastereomeric purity. nih.govacs.org
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com In the synthesis of chiral 1,3-dioxanes, an auxiliary can be attached to a precursor molecule to direct the formation of a specific stereoisomer. blogspot.com For instance, Evans oxazolidinone auxiliaries are widely used to direct stereoselective aldol (B89426) reactions, which can establish two adjacent stereocenters that could serve as a foundation for the chiral 1,3-diol needed for the dioxane synthesis. blogspot.comresearchgate.net After the desired stereochemistry is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org
Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic mixtures. nih.govnih.gov In the context of this compound, a racemic mixture of the alcohol could be subjected to enzymatic acylation. The enzyme selectively acylates one enantiomer at a faster rate, leaving the unreacted alcohol enriched in the other enantiomer. This process allows for the separation of the two enantiomers based on their different chemical properties (the acylated ester and the unreacted alcohol). mdpi.com The efficiency of such a resolution is often described by the enantiomeric ratio (E), with higher values indicating better selectivity. nih.gov
Table 2: Representative Results of Enzymatic Kinetic Resolution for Chiral Alcohols
| Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (e.e. %) | Enantiomeric Ratio (E) |
| Candida antarctica Lipase B (CALB) | Isopropenyl acetate | Toluene | ~50 | >99 | >200 |
| Pseudomonas cepacia Lipase (PSL) | Vinyl acetate | Hexane | 45-50 | >95 | >100 |
| Candida rugosa Lipase (CRL) | Acetic anhydride | Diisopropyl ether | ~50 | 90-95 | 50-70 |
| Note: This table presents typical data for lipase-catalyzed resolutions of chiral secondary alcohols and serves as an illustrative example of the potential outcomes for resolving racemic this compound. |
Conformational Preferences and Dynamics of the 1,3-Dioxane Ring
The 1,3-dioxane ring, like cyclohexane, is not planar and adopts non-planar conformations to relieve ring strain. The conformational analysis of this heterocyclic system is crucial for understanding its reactivity and physical properties.
The most stable conformation for the 1,3-dioxane ring is the chair form. thieme-connect.deresearchgate.net The alternative boat conformation is significantly higher in energy due to torsional strain and steric interactions. scispace.comacs.org Within the chair conformation, substituents can occupy either axial or equatorial positions.
For this compound, the bulky 4-methylphenyl group at the C2 position has a strong preference for the equatorial position. lew.ro An axial orientation would result in significant steric hindrance from the axial hydrogens at C4 and C6, an unfavorable interaction known as a 1,3-diaxial interaction. thieme-connect.dechemistrysteps.com This strong preference means the ring system is largely locked in a conformation with the aryl group equatorial.
The orientation of the hydroxyl group at C5 depends on whether the molecule is the cis or trans isomer.
In the trans-isomer , with the C2-aryl group equatorial, the C5-hydroxyl group will be in an axial position.
In the cis-isomer , both the C2-aryl group and the C5-hydroxyl group will occupy equatorial positions.
The relative energies of these conformations are quantified by conformational free energy differences, also known as A-values, which represent the energy cost of placing a substituent in an axial position compared to an equatorial one. researchgate.net The large A-value for an aryl group strongly favors its equatorial placement. lew.ro
Table 3: Conformational Free Energy (A-Values) for Relevant Substituents
| Substituent | A-Value (kcal/mol) on Cyclohexane Ring | Expected Preference on 1,3-Dioxane Ring |
| -OH | 0.9 (in non-polar solvent) | Equatorial |
| -CH₃ | 1.7 | Equatorial |
| -Phenyl | 3.0 | Strongly Equatorial |
| -4-Methylphenyl (Tolyl) | ~3.1 | Very Strongly Equatorial |
| Note: A-values can vary slightly depending on the specific ring system and solvent. The values for the 1,3-dioxane ring will be similar in trend to those for cyclohexane, with bulky groups strongly preferring the equatorial position. |
Influence of the 4-Methylphenyl Group on Conformation
The 4-methylphenyl group, being a bulky substituent, predominantly occupies the equatorial position on the C2 carbon of the 1,3-dioxane ring. This preference is a classic example of steric hindrance avoidance; an axial orientation would lead to significant 1,3-diaxial interactions with the axial hydrogens on C4 and C6, a sterically unfavorable arrangement. The equatorial positioning of the large aryl group minimizes these repulsive forces, leading to a more stable conformation.
Furthermore, the presence of the heteroatoms in the ring introduces electronic effects. The anomeric effect, a stereoelectronic phenomenon in heterocyclic rings, describes the tendency of a substituent at an anomeric carbon (C2 in this case) to favor an axial orientation. However, for a bulky group like the 4-methylphenyl group, the steric demands far outweigh the stabilizing influence of the anomeric effect. Therefore, the conformational equilibrium is strongly shifted towards the isomer with the equatorial 2-aryl substituent.
The orientation of the p-tolyl ring itself is also a point of consideration. The ring is likely to be oriented in a way that minimizes steric clash with the rest of the dioxane ring. Computational studies on similar 2-aryl-1,3-dioxanes suggest that the plane of the aryl ring is often perpendicular to the plane of the C2-O1-C6 portion of the dioxane ring, further reducing steric strain.
| Substituent at C2 | Preferred Orientation | Primary Driving Factor | Estimated Conformational Free Energy Difference (ΔG°) (kcal/mol) |
|---|---|---|---|
| 4-Methylphenyl | Equatorial | Steric Hindrance | > 3.0 |
Hydroxyl Group Orientation Effects
The hydroxyl group at the C5 position can also exist in either an axial or an equatorial orientation. The conformational preference for the -OH group is more nuanced and is influenced by a balance of steric effects, intramolecular hydrogen bonding, and solvent effects.
In a non-polar solvent, the hydroxyl group may favor an axial position to form an intramolecular hydrogen bond with one of the ring oxygen atoms (O1 or O3). This interaction, forming a six-membered ring, can provide significant stabilization. The geometry of the chair conformation places an axial substituent at C5 in close proximity to the lone pairs of the ring oxygens, making such an interaction sterically feasible.
Conversely, in polar, protic solvents, the hydroxyl group is more likely to favor the equatorial position. In such environments, intermolecular hydrogen bonding with solvent molecules can effectively compete with and disrupt any intramolecular hydrogen bonds. Furthermore, the equatorial position is generally less sterically hindered than the axial position, which would be favored in the absence of the stabilizing intramolecular hydrogen bond.
The interplay between the 2-(4-methylphenyl) and 5-hydroxyl groups means that four possible chair conformers can be considered: diequatorial, diaxial, equatorial-axial, and axial-equatorial. Based on the principles discussed, the most stable conformer would likely have the 4-methylphenyl group in the equatorial position. The orientation of the hydroxyl group would then depend on the solvent environment, with the axial position potentially favored in non-polar media due to intramolecular hydrogen bonding and the equatorial position favored in polar media.
| Hydroxyl Group Orientation at C5 | Favorable Conditions | Stabilizing Interaction |
|---|---|---|
| Axial | Non-polar solvent | Intramolecular H-bond with ring oxygen |
| Equatorial | Polar, protic solvent | Intermolecular H-bond with solvent |
Spectroscopic and Analytical Profile of this compound
The structural elucidation and purity assessment of synthetic compounds are foundational to chemical research. For the heterocyclic compound this compound, a comprehensive analysis is achieved through a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the molecular framework, while Infrared (IR) spectroscopy identifies key functional groups. Concurrently, chromatographic methods offer an effective means of separation and analysis. This article details the advanced analytical methodologies used to characterize this compound.
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which dictates its reactivity and properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is a widely used approach for calculating properties like molecular geometry, electronic energies, and reactivity descriptors. researchgate.netajchem-a.com While specific DFT studies on 2-(4-Methylphenyl)-1,3-dioxan-5-ol are not extensively published, the methodology allows for the prediction of its key electronic parameters.
DFT calculations would typically involve optimizing the molecule's geometry to find its lowest energy state. From this optimized structure, various electronic properties can be determined. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.comnih.gov A smaller gap suggests higher reactivity.
Table 1: Illustrative DFT-Calculated Electronic Properties This table is a hypothetical representation of results that would be obtained from a DFT analysis of this compound, based on typical values for similar organic molecules.
| Parameter | Illustrative Value | Significance |
| Total Energy | -690.123 Hartrees | Represents the total electronic energy of the molecule in its ground state. |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and intramolecular interactions by translating the complex molecular wavefunction into a familiar Lewis structure language. wikipedia.orgwisc.edu It provides a detailed picture of the bonding within a molecule. q-chem.com
NBO analysis for this compound would reveal the nature of its chemical bonds (e.g., σ and π bonds), the hybridization of atomic orbitals, and the extent of electron delocalization from filled "Lewis-type" orbitals (donors) to empty "non-Lewis-type" orbitals (acceptors). nih.govwikipedia.org These delocalization events, represented as second-order perturbation energies (E(2)), indicate the strength of hyperconjugative and steric interactions that stabilize the molecule.
Table 2: Illustrative Natural Bond Orbital (NBO) Analysis Donor-Acceptor Interactions This table provides a hypothetical summary of key NBO interactions for this compound, as such analyses are standard in computational studies.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) O3 | σ(C2-O1) | 3.5 | Lone pair delocalization |
| LP (1) O1 | σ(C2-C6) | 2.8 | Lone pair delocalization |
| σ (C7-C8) | σ(C9-C10) | 1.9 | π-conjugation in phenyl ring |
| σ (C2-H) | σ(O1-C4) | 0.6 | Hyperconjugation |
Note: Atom numbering is hypothetical for illustrative purposes. LP denotes a lone pair.
Conformational Analysis via Molecular Mechanics and Dynamics Simulations
The 1,3-dioxane (B1201747) ring in this compound is not planar and can adopt several conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them. A quantum-chemical study on related 5-substituted 1,3-dioxanes has shown that the chair conformer is typically the most stable, but twist-boat conformations are important intermediates in the interconversion process. researchgate.net
For this compound, the primary equilibrium would be between two chair conformations, with the substituents (the 4-methylphenyl group at C2 and the hydroxyl group at C5) in either axial or equatorial positions. Molecular mechanics and molecular dynamics simulations can map the potential energy surface to determine the relative energies of these conformers and the transition states separating them. researchgate.net Generally, bulky substituents prefer the equatorial position to minimize steric hindrance.
Table 3: Predicted Relative Energies of Major Conformers Based on general principles of conformational analysis for 1,3-dioxane systems. researchgate.net
| Conformer | Substituent Positions | Predicted Relative Energy (kcal/mol) | Predicted Population (at 298K) |
| Chair (eq, eq) | C2-Aryl (eq), C5-OH (eq) | 0.0 | ~95% |
| Chair (ax, eq) | C2-Aryl (ax), C5-OH (eq) | > 3.0 | < 1% |
| Chair (eq, ax) | C2-Aryl (eq), C5-OH (ax) | ~1.5 | ~4% |
| Twist-Boat | - | > 5.0 | < 1% |
Note: "eq" refers to equatorial and "ax" to axial positions. Values are illustrative.
Prediction of Molecular Interactions and Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. semanticscholar.orgdovepress.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. bibliotekanauki.pl
Although no specific docking studies for this compound have been reported in the searched literature, this technique could be employed to explore its potential biological activity. The molecule's structure, featuring a hydroxyl group (hydrogen bond donor/acceptor) and an aromatic ring (hydrophobic interactions), suggests it could interact with various biological targets. A docking simulation would place the molecule into the binding site of a target protein and calculate a "docking score," which estimates the binding affinity.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational methods, particularly DFT, can accurately predict spectroscopic parameters. ajchem-a.comphyschemres.org These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C nuclei. mdpi.comresearchgate.net These predictions are based on calculating the magnetic shielding tensor for each nucleus in the molecule's optimized geometry.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated, generating a theoretical IR spectrum. ajchem-a.com Comparing this with an experimental spectrum helps in assigning the observed vibrational bands to specific functional groups and bond movements.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λmax). physchemres.org This helps in understanding the electronic structure and chromophores within the molecule.
Table 4: Illustrative Predicted Spectroscopic Data This table presents a conceptual summary of data that would be generated from theoretical spectroscopic predictions.
| Spectrum | Parameter | Predicted Value | Corresponding Functional Group/Proton |
| ¹H NMR | Chemical Shift (δ) | ~7.2 ppm | Aromatic protons |
| Chemical Shift (δ) | ~4.8 ppm | Acetal (B89532) proton (at C2) | |
| Chemical Shift (δ) | ~2.3 ppm | Methyl group protons | |
| ¹³C NMR | Chemical Shift (δ) | ~138 ppm | Aromatic C (substituted) |
| Chemical Shift (δ) | ~101 ppm | Acetal carbon (C2) | |
| Chemical Shift (δ) | ~68 ppm | C5 carbon | |
| IR | Wavenumber (cm⁻¹) | ~3400 cm⁻¹ | O-H stretch |
| Wavenumber (cm⁻¹) | ~2950 cm⁻¹ | C-H stretch (aliphatic) | |
| Wavenumber (cm⁻¹) | ~1100 cm⁻¹ | C-O stretch (dioxane) | |
| UV-Vis | λmax | ~265 nm | π → π* transition (phenyl ring) |
Predicted Collision Cross Section (CCS) Values
The Collision Cross Section (CCS) is a measure of the size and shape of an ion in the gas phase. It is an important parameter in ion mobility-mass spectrometry (IM-MS), which separates ions based on their drift time through a buffer gas. nih.gov The CCS value can aid in the identification of compounds, especially when combined with mass-to-charge ratio data. nih.gov
Computational methods can predict the CCS value for a given ion. For the protonated form of this compound, [M+H]⁺, a predicted CCS value has been reported.
Table 5: Predicted Collision Cross Section (CCS) Values
| Ion | Adduct | Predicted CCS (Ų) | Source |
| This compound | [M+H]⁺ | 140.9 | vulcanchem.com |
| This compound | Not specified | 38.7 | nih.gov |
Note: The significant difference in values may be due to different adducts ([M+H]⁺ vs. another form) or different computational methods used for prediction.
Biological Activities and Mechanistic Investigations Non Clinical Focus
Modulation of Multidrug Resistance (MDR)
Multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy, often linked to the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.govresearchgate.net These pumps actively transport a wide array of anticancer drugs out of the cell, reducing their intracellular concentration and, consequently, their efficacy. nih.gov Certain 1,3-dioxane (B1201747) derivatives have emerged as effective modulators of MDR, capable of reversing this resistance. nih.govresearchgate.net
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a well-characterized ATP-binding cassette (ABC) transporter that plays a crucial role in xenobiotic extrusion. nih.govfrontiersin.org A significant number of chemically diverse compounds can interact with P-gp, inhibiting its function and thereby reducing drug resistance. nih.govresearchgate.net Researchers have synthesized and investigated novel 1,3-dioxane derivatives for their potential as MDR reversal agents. nih.gov
In vitro studies using human Caco-2 cells, a model for colorectal adenocarcinoma, have been instrumental in evaluating these compounds. nih.govresearchgate.net These studies measure both the intrinsic cytotoxicity of the compounds and their ability to re-sensitize resistant cells to standard chemotherapeutic agents. nih.gov The mechanism of P-gp induction is often regulated by nuclear receptors like the pregnane (B1235032) X receptor (PXR), which, upon activation, increases the transcription of the ABCB1/MDR1 gene responsible for P-gp expression. frontiersin.orgnih.gov Some 1,3-dioxane derivatives have demonstrated the ability to reverse tumor cell MDR at low concentrations, with some showing effects superior to established modulators like trifluoperazine. nih.gov
The effectiveness of 1,3-dioxane derivatives as MDR modulators is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to optimize this activity by systematically altering different parts of the molecule. Key areas of modification include the aromatic core, a lipophilic linker, and a protonable basic moiety. nih.govresearchgate.net
Research has shown that the substitution pattern on the 1,3-dioxane ring is critical. For instance, a 1,3-dioxane derivative featuring two phenyl groups at the 2-position and additional substituents at the 5-position demonstrated notable MDR modulatory properties, with an IC50 value of 11.2 μM. researchgate.net This activity was found to be even higher than that of an analogous 1,3-dioxolane (B20135) with a similar substitution pattern. researchgate.net These findings underscore the importance of the dioxane scaffold and specific structural features in designing potent P-gp inhibitors.
Table 1: MDR Modulatory Activity of a 1,3-Dioxane Derivative
| Compound | Key Structural Features | Assay System | Activity (IC50) | Source |
|---|
Exploration of Analgesic Properties in Related Dioxane Compounds
The 1,3-dioxane scaffold has also been investigated for its potential in pain management. researchgate.netnih.gov Certain derivatives have shown significant analgesic and antinociceptive effects in preclinical models. nih.govresearchgate.net
One study reported that a specific 1,3-dioxane derivative (referred to as compound 8) exhibited very high analgesic activity in the capsaicin (B1668287) assay. researchgate.net Further research on a series of compounds derived from the 1,3-dioxane scaffold identified a highly potent and selective 5-HT1A receptor agonist, N-((2,2-diphenyl-1,3-dioxan-5-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-ammonium hydrogen oxalate (B1200264) (compound 12). nih.gov In the formalin test, a model for inflammatory pain, this compound effectively reduced the late-phase response to the noxious stimulus, which suggests potential utility in treating chronic pain conditions. nih.govresearchgate.net
Antimicrobial and Antifungal Activity Research
The structural versatility of the 1,3-dioxane ring has prompted investigations into its role in combating microbial and fungal infections.
Derivatives of 1,3-dioxane have been identified as a promising class of novel bacterial topoisomerase inhibitors (NBTIs). acs.orgnih.gov These compounds target DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. nih.gov This mechanism is distinct from that of fluoroquinolones, which also target these enzymes, potentially avoiding cross-resistance. nih.gov
Studies have demonstrated that certain 1,3-dioxane-linked derivatives possess improved antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). acs.orgnih.gov The antibacterial spectrum of these compounds has been expanded to include activity against drug-resistant Neisseria gonorrhoeae. nih.gov Furthermore, related heterocyclic compounds, specifically 1,3-dioxolanes, have shown significant antibacterial activity against strains such as S. aureus, S. epidermidis, and P. aeruginosa. nih.gov
Table 2: Antibacterial Activity of Selected 1,3-Dioxolane Derivatives
| Compound ID | Test Organism | Activity (MIC, µg/mL) | Source |
|---|---|---|---|
| 4, 6, 8 | P. aeruginosa | Significant | nih.gov |
| 4 | E. faecalis | 625 | nih.gov |
Research into the antimicrobial properties of related cyclic compounds has extended to antiprotozoal activity. While direct studies on 2-(4-Methylphenyl)-1,3-dioxan-5-ol are limited, investigations into related structures provide insight into their potential. For example, the 1,3-dioxolane group has been reported to contribute to the antimicrobial activity of compounds. researchgate.net One study noted that a compound containing a methoxy (B1213986) group demonstrated a notable toxic effect against Acanthamoeba with an IC50 of 6.10 mg/mL. researchgate.net
Other research on cyclic molecules, though not acetals, has shown promise. For instance, cyclic samarium complexes have been found to be cytotoxic against Acanthamoeba, causing the amoeba to transform from its active trophozoite form to a rounded, stressed state. nih.govresearchgate.net The cyclic complex exhibited an IC50 of 6.5 μg/mL and induced necrosis in the amoebic cells. nih.govresearchgate.net These findings suggest that cyclic scaffolds can be a foundation for developing agents against amoebic infections.
Antifungal Research on Structurally Analogous Compounds (e.g., Piperidones with 4-Methylphenyl)
While direct antifungal studies on this compound are not extensively documented, research on structurally related compounds provides valuable insights. For instance, amides derived from Piper species have demonstrated notable antifungal properties. nih.gov Specifically, the composition of the acyl and amine moieties in these amides significantly influences their antifungal potency. nih.gov For example, an amide featuring a 5-(3′,4′-methylenedioxyphenyl)-2(E),4(E)-pentadienoyl group and a pyrrolidinyl moiety exhibited potent activity, whereas replacing the pyrrolidinyl group with a piperidinyl moiety resulted in a tenfold decrease in activity. nih.gov
Furthermore, studies on other heterocyclic systems have highlighted the importance of specific structural features for antifungal action. In dihydrochalcones, the presence of hydroxyl groups on the aromatic ring and a carbonyl group are crucial for their antifungal effects. mdpi.com Methylation of these hydroxyl groups or reduction of the carbonyl group can diminish their activity. mdpi.com Similarly, for benzoic acid derivatives, prenylated chains and a carboxyl group are important for antifungal efficacy. mdpi.com These findings suggest that the specific substituents on the aromatic ring and the nature of the heterocyclic core in compounds analogous to this compound are likely to be critical determinants of their potential antifungal activity.
Investigation as Intermediates for Bioactive Compounds
The 1,3-dioxane framework is a key structural motif in various biologically active molecules and serves as a valuable building block in medicinal chemistry. researchgate.netthieme-connect.de
Precursors for Polymer Synthesis with Biological Relevance
The 1,3-dioxane ring system is a versatile precursor for creating polymers with potential biological applications. The ring-opening polymerization of 2-methylene-1,3-dioxane derivatives can lead to polymers with varying structures and properties. elsevierpure.com For instance, the polymerization of 2-methylene-1,3-dioxane can result in a significant proportion of ring-opened products. elsevierpure.com This characteristic allows for the synthesis of polymers with tailored backbones.
The biodegradability and biocompatibility of polymers derived from such precursors make them attractive for biomedical applications. For example, polylactic acid (PLA), a well-known biodegradable polymer, is used in medical implants and as a scaffold for drug delivery. wikipedia.org The synthesis of polymers from renewable resources, such as 5-hydroxymethylfurfural (B1680220) (HMF), which can be converted to derivatives containing 1,3-dioxolane rings, is an area of active research. researchgate.netulaval.ca These bio-based polymers are being explored as alternatives to petroleum-based plastics. ulaval.ca The ability to functionalize these polymers opens up possibilities for creating materials with specific biological activities, such as antimicrobial properties. nih.gov
Building Blocks for Complex Heterocyclic Systems in Medicinal Chemistry
The 1,3-dioxane moiety serves as a fundamental building block for the synthesis of more complex heterocyclic systems with a wide range of medicinal applications. thieme-connect.deresearchgate.net Its stability under many reaction conditions allows for modifications at other parts of the molecule, making it a useful protecting group for 1,3-diols and carbonyl compounds during multi-step syntheses. thieme-connect.dewikipedia.org
The versatility of the 1,3-dioxane scaffold is demonstrated by its incorporation into novel bacterial topoisomerase inhibitors, where it links different functional moieties of the drug. nih.gov Furthermore, 1,3-dioxane derivatives have been investigated as modulators of multidrug resistance in cancer cells, highlighting their potential in oncology. researchgate.netnih.gov The ability to synthesize a diverse library of 1,3-dioxane derivatives allows for the exploration of structure-activity relationships and the optimization of biological activity for various therapeutic targets. researchgate.net
Potential as Fuel Additives and Related Industrial Research
Currently, there is limited direct research available specifically investigating this compound as a fuel additive. However, the broader class of 1,3-dioxane derivatives has been explored for various industrial applications. The parent compound, 1,3-dioxane, is prepared from formaldehyde (B43269) and 1,3-propanediol. wikipedia.org While 1,4-dioxane (B91453) has greater commercial value, 1,3-dioxanes are significant in synthetic chemistry. wikipedia.org Their primary industrial application lies in their use as protecting groups for carbonyl compounds and 1,3-diols in organic synthesis due to their stability under various conditions. thieme-connect.de
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Pathways with Enhanced Selectivity and Sustainability
The conventional synthesis of 2-(4-Methylphenyl)-1,3-dioxan-5-ol typically involves the acid-catalyzed acetalization of 4-methylbenzaldehyde (B123495) with glycerol (B35011). Future research will pivot towards the development of more sophisticated and sustainable synthetic strategies that offer superior control over stereochemistry and minimize environmental impact.
Enantioselective Synthesis: A primary objective will be the development of enantioselective synthetic routes to obtain specific stereoisomers of this compound. The presence of stereogenic centers in the 1,3-dioxane (B1201747) ring makes the synthesis of enantiopure compounds crucial for potential pharmaceutical applications, as different enantiomers can exhibit distinct biological activities. researchgate.net Research into chiral catalysts, such as proline-derived organocatalysts or chiral metal complexes, could pave the way for asymmetric aldol (B89426) reactions or stereoselective reductions of precursor molecules, yielding 1,3-diols with high enantiomeric purity. nih.gov The use of Rh(II)-catalyzed asymmetric three-component cascade reactions, which have been successful in synthesizing chiral 1,3-dioxoles, could be adapted for 1,3-dioxanes, offering a modular and efficient pathway. nih.govrsc.org
Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding
A thorough understanding of the conformational dynamics and reaction mechanisms of this compound is fundamental to its future development. Advanced spectroscopic and computational methods will be instrumental in achieving this.
Spectroscopic Analysis: While standard techniques like NMR and IR are routinely used, future research will leverage more advanced methodologies. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be crucial for the unambiguous assignment of all proton and carbon signals, especially for complex derivatives. In-depth conformational analysis using variable temperature NMR studies and the measurement of nuclear Overhauser effects (NOEs) will provide valuable insights into the preferred spatial arrangement of the substituents on the 1,3-dioxane ring. researchgate.netresearchgate.net
Computational Modeling: Density Functional Theory (DFT) calculations will play a pivotal role in complementing experimental data. dntb.gov.uamaterialsciencejournal.orgepstem.netdntb.gov.uaresearchgate.net DFT can be employed to predict optimized molecular geometries, vibrational frequencies, and NMR chemical shifts with a high degree of accuracy. dntb.gov.uamaterialsciencejournal.orgepstem.net Such calculations can help to elucidate the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for understanding the molecule's reactivity. dntb.gov.uamaterialsciencejournal.org Furthermore, computational modeling can be used to investigate reaction mechanisms, transition states, and the conformational preferences of different stereoisomers, providing a theoretical framework for the rational design of new synthetic routes and functional derivatives. researchgate.net
Rational Design of Derivatives for Specific Biological Targets (Non-Clinical)
The 1,3-dioxane scaffold is a recognized pharmacophore present in a variety of biologically active compounds. nih.govnih.govacademie-sciences.fr This provides a strong rationale for the exploration of this compound derivatives as potential therapeutic agents in a non-clinical research setting.
Structure-Activity Relationship (SAR) Studies: Future research will focus on the systematic modification of the this compound structure to establish clear structure-activity relationships. This will involve the synthesis of a library of analogues with variations in the substituents on the phenyl ring, the hydroxyl group, and the dioxane ring itself. For instance, introducing different functional groups at the para-position of the phenyl ring or modifying the hydroxyl group to esters or ethers could significantly impact biological activity.
Target-Specific Design: The design of derivatives for specific biological targets will be a key research avenue. For example, derivatives of 1,3-dioxane have been investigated as modulators of multidrug resistance (MDR) and as antagonists for sigma-1 (σ1) and PCP receptors. nih.govnih.gov By incorporating specific pharmacophoric features into the this compound backbone, it may be possible to design novel compounds with high affinity and selectivity for a range of biological targets. The synthesis of conformationally restricted analogues could also be a powerful strategy to probe the bioactive conformation of these molecules. nih.gov
Exploration of Catalytic Applications Beyond Acetalization
The inherent functionality of this compound, particularly the hydroxyl group and the acetal (B89532) linkage, suggests its potential as a scaffold for the development of novel catalysts.
Ligand Development: The hydroxyl group can be functionalized to create ligands for metal-catalyzed reactions. For example, it could be converted into a phosphine (B1218219) or an N-heterocyclic carbene (NHC) precursor. The chiral nature of the 1,3-dioxane ring could be exploited to develop chiral ligands for asymmetric catalysis, a field of immense importance in modern organic synthesis.
Organocatalysis: The 1,3-dioxane framework itself could be part of a larger organocatalytic system. The stereochemistry of the ring could be used to induce stereoselectivity in reactions occurring at a catalytic site appended to the molecule. Research in this area would involve the design and synthesis of derivatives where the this compound unit acts as a chiral backbone or a directing group.
Integration into Materials Science Research and Polymer Chemistry
The structural features of this compound make it an attractive building block for the synthesis of novel polymers and functional materials. chemimpex.com
Polymer Synthesis: The hydroxyl group of this compound can serve as an initiation site for ring-opening polymerization of cyclic esters or as a monomer in condensation polymerizations to create polyesters or polyurethanes. The incorporation of the rigid 1,3-dioxane ring into a polymer backbone could impart unique thermal and mechanical properties. Research has shown that polyurethanes containing 1,3-dioxane-5,5-dimethanol (B1596533) exhibit excellent physical characteristics. researchgate.net The in-situ polymerization of 1,3-dioxane has also been explored for creating highly compatible polymer electrolytes for high-voltage lithium-metal batteries. rsc.org
Functional Materials: The aromatic p-tolyl group offers a site for further functionalization, which could be exploited to create materials with specific properties. For example, sulfonation of the aromatic ring could lead to the development of ion-exchange resins or proton-conducting membranes for fuel cells. The synthesis of bottlebrush polymers from 1,3-dioxolane (B20135) derivatives for membrane-based gas separation suggests a similar potential for 1,3-dioxane-based structures. acs.org The ability to create well-defined, functionalized scaffolds is a key theme in modern materials science, and this compound represents a promising starting point for such endeavors. nih.gov
Q & A
Basic: What are the common synthetic routes for 2-(4-Methylphenyl)-1,3-dioxan-5-ol, and how are reaction conditions optimized?
The synthesis typically involves acid-catalyzed ketalization of glycerol derivatives with substituted acetophenones. For example, reacting 4-methylacetophenone with glycerol under acidic conditions (e.g., p-toluenesulfonic acid) can yield the target compound. Optimization focuses on controlling regioselectivity and minimizing byproducts like six-membered ring isomers. Computational studies (e.g., DFT calculations) suggest that the five-membered ring isomer is thermodynamically favored (ΔG ≈ 1.7 kcal/mol), guiding reaction temperature and catalyst selection to favor the desired product .
Advanced: How can computational methods resolve contradictions in experimental isomer distribution data for 1,3-dioxane derivatives?
Discrepancies between observed and predicted isomer ratios can arise from kinetic vs. thermodynamic control. For this compound, DFT calculations (B3LYP/6-311++G**) predict relative stabilities of isomers by analyzing axial/equatorial substituent interactions. For instance, axial methyl groups in six-membered rings introduce steric strain, favoring five-membered isomers. Researchers should validate computational results with variable-temperature NMR to distinguish kinetic intermediates from thermodynamically stable products .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Key signals include the dioxane ring protons (δ 3.8–4.2 ppm) and methylphenyl aromatic protons (δ 6.8–7.2 ppm).
- IR Spectroscopy : Stretching vibrations for the hydroxyl group (≈3400 cm⁻¹) and C-O-C ether linkages (≈1100 cm⁻¹) confirm functional groups.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 206.1267) and fragmentation patterns validate the molecular formula .
Advanced: How does the stereoelectronic environment of this compound influence its reactivity in nucleophilic substitutions?
The equatorial orientation of the hydroxyl group in the dioxane ring enhances nucleophilicity due to reduced steric hindrance. X-ray crystallography (e.g., C–O bond lengths ≈1.43 Å) and NBO analysis reveal hyperconjugative interactions stabilizing the transition state. Researchers can exploit this by using polar aprotic solvents (e.g., DMF) to enhance reaction rates in derivatization reactions .
Basic: What are the stability challenges for this compound under acidic or basic conditions?
The compound is prone to ring-opening hydrolysis under strong acids (e.g., H2SO4) or bases (e.g., NaOH). Stability studies (TGA/DSC) show decomposition onset at ≈150°C. Storage recommendations include inert atmospheres (N2/Ar) and desiccants to prevent moisture-induced degradation .
Advanced: How can researchers design analogs of this compound for biological activity screening?
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO2) at the para position of the phenyl ring to enhance metabolic stability.
- Biological Assays : Use LPS-induced macrophage inflammation models (IC50 evaluation) to assess anti-inflammatory potential, as seen in structurally related dioxane derivatives .
Basic: What safety protocols are essential for handling this compound in the lab?
- PPE : Gloves (nitrile) and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods due to potential volatile byproducts.
- First Aid : Immediate rinsing with water for skin contact; consult toxicity databases (e.g., ECHA) for specific antidotes .
Advanced: How can X-ray crystallography resolve ambiguities in the solid-state conformation of this compound?
Single-crystal X-ray diffraction (Cu-Kα radiation, R factor <0.05) reveals dihedral angles between the dioxane ring and phenyl group (≈15°), confirming planarity. Hydrogen-bonding networks (O–H···O) stabilize the crystal lattice, which can inform co-crystallization strategies for pharmaceutical formulations .
Basic: What chromatographic methods are optimal for purifying this compound?
- Flash Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation of isomers.
- HPLC : C18 columns with acetonitrile/water (70:30) achieve >95% purity, monitored by UV at 254 nm .
Advanced: How does substituent position (ortho/meta/para) on the phenyl ring affect the compound’s physicochemical properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
